molecular formula C8H11O4P B6180499 methyl 5-(dimethylphosphoryl)furan-2-carboxylate CAS No. 2613383-31-4

methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Cat. No.: B6180499
CAS No.: 2613383-31-4
M. Wt: 202.1
InChI Key:
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Description

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate (MDPF) is an organic compound with a molecular formula of C7H10O6P. It is a derivative of furan and has a variety of applications in the medical, scientific, and industrial fields. This compound has been studied extensively for its ability to act as a catalyst in various chemical reactions. Additionally, its properties have been studied for their potential use in drug synthesis and development. MDPF is a versatile compound with a wide range of applications in various fields.

Mechanism of Action

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate acts as a proton donor in various chemical reactions. It is able to donate a proton to a nucleophile, resulting in the formation of a new bond between the two molecules. This proton-donating ability of this compound makes it a useful catalyst in various organic synthesis reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules such as prostaglandins, which are involved in the body’s inflammatory response. Inhibition of COX-2 by this compound may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. The main limitation of this compound is that it is a relatively weak proton donor, making it less effective as a catalyst in some reactions.

Future Directions

The potential applications of methyl 5-(dimethylphosphoryl)furan-2-carboxylate are still being explored. One of the most promising areas of research is its potential use as a drug synthesis and development catalyst. Additionally, further research into its potential biochemical and physiological effects may lead to the development of drugs to treat inflammatory diseases. Other potential applications of this compound include its use as a reagent in peptide synthesis and as a ligand in coordination chemistry. Finally, this compound may be used in the synthesis of novel compounds with potential applications in the medical, scientific, and industrial fields.

Synthesis Methods

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of dimethylphosphate with furan-2-carboxylic acid. In this reaction, the dimethylphosphate acts as a proton donor, while the furan-2-carboxylic acid acts as a nucleophile. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction yields this compound as a white solid.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent in peptide synthesis, and as a ligand in coordination chemistry. Additionally, it has been used in the synthesis of drugs and other pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with dimethylphosphoryl chloride, followed by esterification with methanol.", "Starting Materials": [ "Furan-2-carboxylic acid", "Dimethylphosphoryl chloride", "Methanol" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with dimethylphosphoryl chloride in the presence of a catalyst such as triethylamine to form methyl 5-(dimethylphosphoryl)furan-2-carboxylate.", "Step 2: The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product, methyl 5-(dimethylphosphoryl)furan-2-carboxylate." ] }

2613383-31-4

Molecular Formula

C8H11O4P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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